

# (1R,2S)-2-Amino-1,2-diphenylethanol: A Comprehensive Structural Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (1R,2S)-2-Amino-1,2-diphenylethanol

Cat. No.: B138111

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**(1R,2S)-2-Amino-1,2-diphenylethanol**, a chiral amino alcohol, serves as a critical building block in asymmetric synthesis and the development of pharmaceuticals where specific stereochemistry is paramount for biological activity.<sup>[1]</sup> Its unique three-dimensional structure dictates its function as a chiral auxiliary and ligand in stereoselective reactions. This guide provides a detailed structural analysis of this compound, integrating spectroscopic and crystallographic data, alongside standardized experimental protocols.

## I. Spectroscopic Characterization

Spectroscopic methods provide foundational information on the molecular structure and functional groups of **(1R,2S)-2-Amino-1,2-diphenylethanol**.

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework and the chemical environment of each atom. The spectra are characterized by signals corresponding to the two phenyl rings and the ethanolic backbone.

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>, TMS)

Assignment	$^1\text{H}$ Chemical Shift ( $\delta$ , ppm)	$^{13}\text{C}$ Chemical Shift ( $\delta$ , ppm)
CH-OH	4.85 (d)	76.5
CH-NH <sub>2</sub>	4.21 (d)	60.2
NH <sub>2</sub>	2.15 (s, br)	-
OH	3.40 (s, br)	-
Phenyl H	7.20-7.45 (m)	-
Phenyl C (ipso)	-	142.1, 140.8
Phenyl C (ortho, meta, para)	-	126.9-128.5

## B. Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. The spectrum of **(1R,2S)-2-Amino-1,2-diphenylethanol** is distinguished by the vibrational frequencies of its hydroxyl and amino groups.[\[2\]](#)

Table 2: Key Infrared (IR) Absorption Frequencies

Vibrational Mode	Frequency ( $\text{cm}^{-1}$ )	Appearance
O-H Stretch (Alcohol)	3350-3450	Broad
N-H Stretch (Amine)	3250-3350	Medium
C-H Stretch (Aromatic)	3020-3080	Sharp
C-H Stretch (Aliphatic)	2850-2960	Sharp
C=C Stretch (Aromatic)	1450-1600	Sharp, Multiple Bands
C-O Stretch (Alcohol)	1050-1150	Strong

## II. Crystallographic Analysis

X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute

stereochemistry. The crystal structure of the racemic cis-2-amino-1,2-diphenylethanol reveals that enantiomers aggregate and are linked by O—H⋯N hydrogen bonds, forming helical columnar structures.<sup>[3]</sup>

Table 3: Selected Crystallographic Data and Geometric Parameters

Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21/a 1
Unit Cell Dimensions	
a (Å)	16.7752
b (Å)	5.7573
c (Å)	12.2887
β (°)	105.680
Bond Lengths (Å)	
O1—C1	1.4213
N1—C2	1.4732
Bond Angles (°)	
O1—C1—C2	107.90
N1—C2—C1	106.72
Hydrogen Bond (Å, °)	
O1—H13⋯N1	2.7977 (D⋯A)

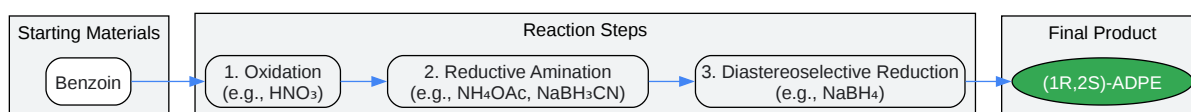
Data corresponds to the racemic cis-isomer.<sup>[3][4]</sup>

### III. Experimental Protocols

Standardized protocols are crucial for the synthesis and characterization of **(1R,2S)-2-Amino-1,2-diphenylethanol** to ensure reproducibility and high purity.

## A. Synthesis Protocol: Reductive Amination

A common route for the synthesis involves the stereoselective reduction of an  $\alpha$ -amino ketone precursor.



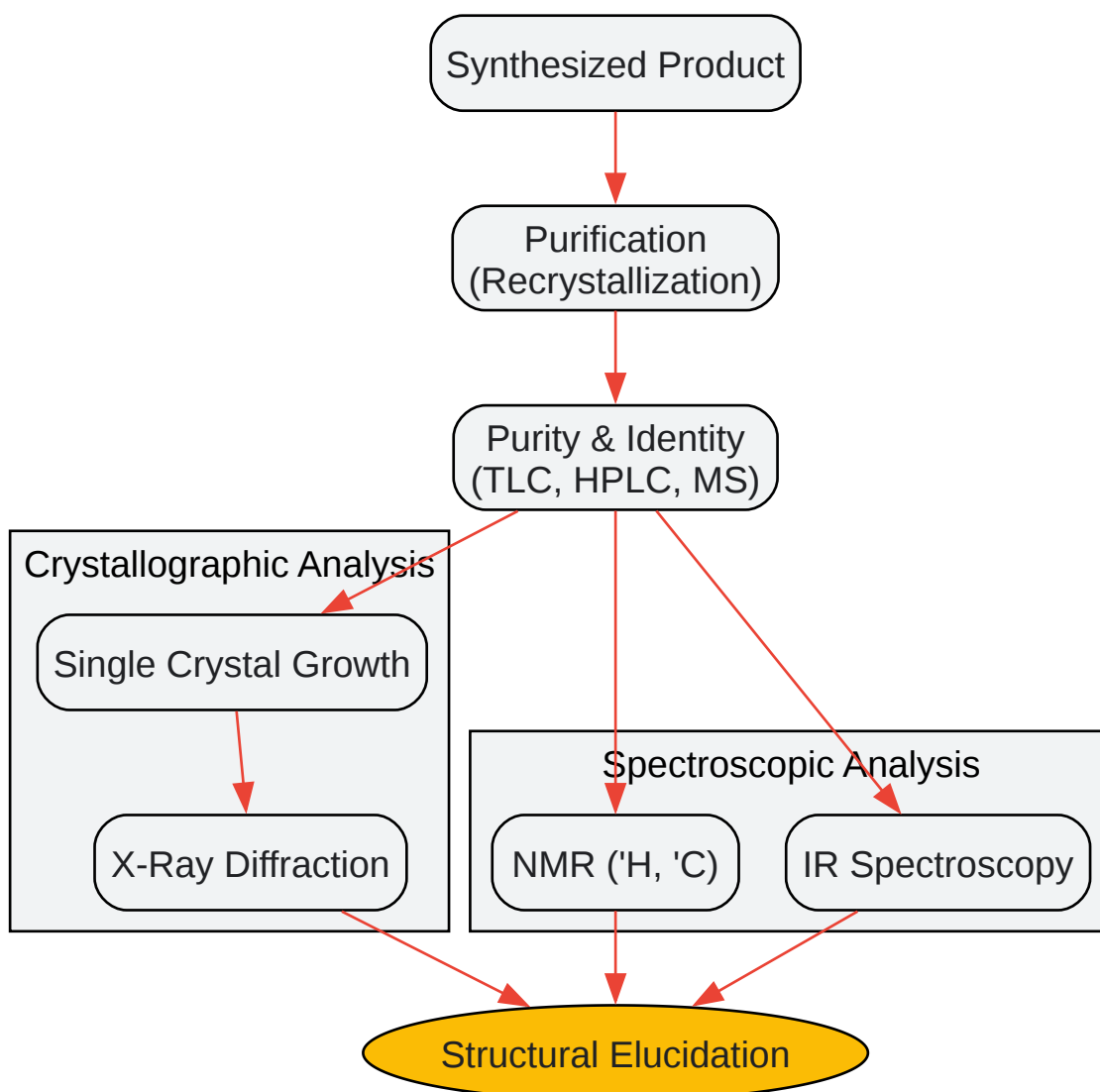
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(1R,2S)-2-Amino-1,2-diphenylethanol**.

- Oxidation: Benzoin is oxidized to benzil using a suitable oxidizing agent like nitric acid.
- Reductive Amination: Benzil undergoes reductive amination with an ammonia source and a reducing agent to form the intermediate  $\alpha$ -amino ketone.
- Diastereoselective Reduction: The  $\alpha$ -amino ketone is reduced with a hydride agent such as sodium borohydride to yield the desired (1R,2S) diastereomer.
- Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a white to pale yellow crystalline solid.<sup>[1]</sup>

## B. Structural Characterization Workflow

A systematic workflow is employed to confirm the identity, purity, and structure of the synthesized compound.



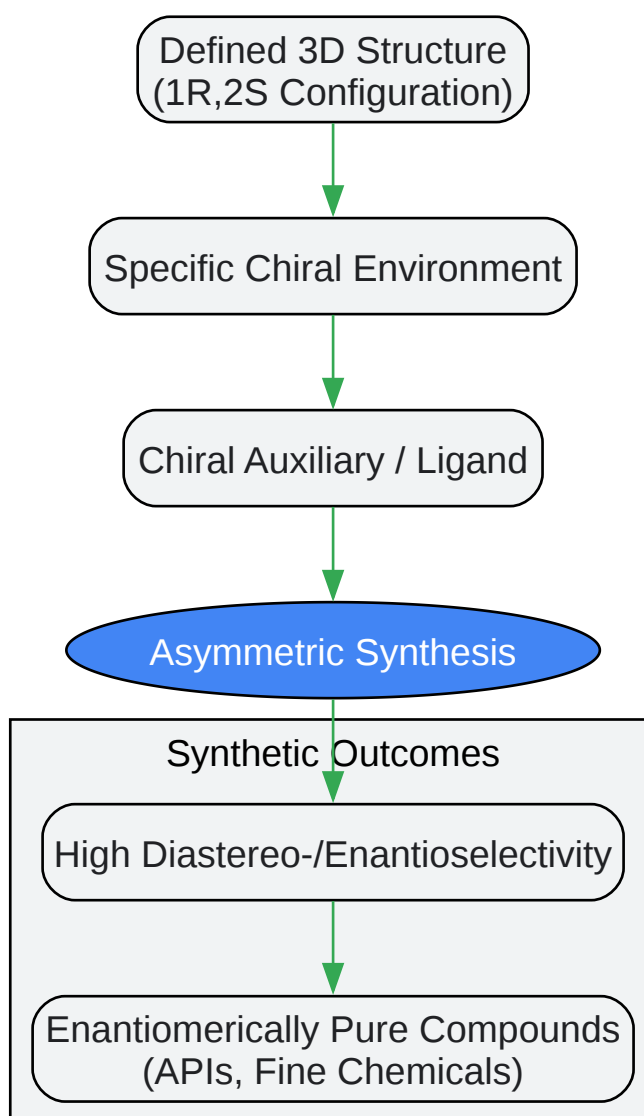
[Click to download full resolution via product page](#)

Caption: Experimental workflow for structural analysis.

- Purity Assessment: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are used to assess the purity and confirm the molecular weight (213.28 g/mol ) of the compound.[1][2]
- Spectroscopic Analysis:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectra are acquired to confirm the chemical structure and functional groups.
- Crystallographic Analysis: For an unambiguous 3D structure, single crystals are grown and subjected to X-ray diffraction analysis.

## IV. Logical Relationships: Structure to Application

The specific erythro (1R,2S) configuration is directly responsible for its utility as a chiral auxiliary in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers in other molecules.



[Click to download full resolution via product page](#)

Caption: Relationship between structure and application.

This detailed structural information is indispensable for rational catalyst design and for understanding the mechanism of stereochemical induction in reactions where **(1R,2S)-2-**

**Amino-1,2-diphenylethanol** is employed.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C<sub>14</sub>H<sub>15</sub>NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C<sub>14</sub>H<sub>15</sub>NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(1R,2S)-2-Amino-1,2-diphenylethanol: A Comprehensive Structural Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138111#1r-2s-2-amino-1-2-diphenylethanol-structural-analysis]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)